molecular formula C21H26N2O2S2 B2678923 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide CAS No. 2415470-05-0

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide

Cat. No.: B2678923
CAS No.: 2415470-05-0
M. Wt: 402.57
InChI Key: IAQFMICDWNKUBX-UHFFFAOYSA-N
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Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide is a complex organic compound with the molecular formula C21H26N2O2S2 and a molecular weight of 402.5733. This compound is characterized by the presence of a thiomorpholine ring, an oxane ring, and a thiophene ring, making it a unique structure in the realm of organic chemistry .

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c24-20(18-3-1-17(2-4-18)19-5-12-27-15-19)22-16-21(6-10-25-11-7-21)23-8-13-26-14-9-23/h1-5,12,15H,6-11,13-14,16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQFMICDWNKUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiomorpholine and oxane intermediates, which are then coupled with a thiophene derivative. The final step involves the formation of the benzamide linkage. Common reagents used in these reactions include thiomorpholine, oxane, thiophene, and benzoyl chloride. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride or potassium tert-butoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide group can produce primary or secondary amines .

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The thiomorpholine and oxane rings contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide
  • N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(methylthio)benzamide

Uniqueness

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

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